HO-1-IN-1 hydrochloride HO-1-IN-1 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC4285849
InChI: InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H
SMILES: C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl
Molecular Formula: C13H16BrClN2
Molecular Weight: 315.63 g/mol

HO-1-IN-1 hydrochloride

CAS No.:

Cat. No.: VC4285849

Molecular Formula: C13H16BrClN2

Molecular Weight: 315.63 g/mol

* For research use only. Not for human or veterinary use.

HO-1-IN-1 hydrochloride -

Specification

Molecular Formula C13H16BrClN2
Molecular Weight 315.63 g/mol
IUPAC Name 1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride
Standard InChI InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H
Standard InChI Key IUTCFFFBKPGSJF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl
Canonical SMILES C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl

Introduction

Chemical and Structural Properties of HO-1-IN-1 Hydrochloride

HO-1-IN-1 hydrochloride (C₁₃H₁₆BrClN₂) is a small-molecule inhibitor with a molecular weight of 315.64 g/mol . Its chemical structure comprises a 4-(4-bromophenyl)butyl chain linked to an imidazole ring, which coordinates the heme iron in HO-1 . Key properties include:

Solubility and Stability

  • Solubility: 125 mg/mL in dimethyl sulfoxide (DMSO) and 100 mg/mL in water .

  • Storage: Stable at -20°C for ≥12 months; stock solutions in DMSO remain viable for one month at 4°C .

Structural Features

The compound’s design leverages three critical regions for HO-1 inhibition :

  • Hydrophobic moiety: The 4-bromophenyl group occupies the western hydrophobic pocket of HO-1.

  • Connecting chain: A butyl linker enhances flexibility for optimal binding.

  • Azole ring: The imidazole group coordinates the heme iron, preventing substrate oxidation .

Pharmacological Profile

Enzyme Inhibition

HO-1-IN-1 hydrochloride exhibits selective inhibition of HO-1 over HO-2, with an IC₅₀ of 0.25 μM for HO-1 compared to 32 μM for HO-2 in rat spleen microsomal assays . This selectivity is attributed to differences in the distal helix flexibility between HO isoforms .

CompoundHO-1 IC₅₀ (μM)HO-2 IC₅₀ (μM)Selectivity Ratio (HO-1/HO-2)
HO-1-IN-10.2532.0128:1
Azalanstat5.324.44.6:1

Data derived from rat spleen microsomal assays .

Cytotoxicity and Therapeutic Window

In cancer cell lines, HO-1-IN-1 demonstrates cytotoxic effects at concentrations >10 μM, correlating with HO-1 overexpression in tumors . No cytotoxicity is observed in non-malignant cells below 25 μM, suggesting a favorable therapeutic index .

Mechanism of Action

Non-Competitive Binding Mode

HO-1-IN-1 binds to the HO-1-heme complex in a non-competitive manner, stabilizing the enzyme in a closed conformation that prevents O₂ binding and heme oxidation . Molecular docking studies using the HO-1/QC-80 co-crystal (PDB: 3HOK) reveal:

  • Iron coordination: The imidazole nitrogen forms a bond with the heme Fe²⁺ .

  • Hydrophobic interactions: The bromophenyl group occupies the western cavity, while the butyl linker aligns with the distal helix .

Disruption of Heme Degradation

By blocking the active site, HO-1-IN-1 inhibits biliverdin and carbon monoxide production, leading to heme accumulation and oxidative stress in cancer cells . This mechanism synergizes with chemotherapeutic agents that induce heme release, such as doxorubicin .

Research Applications

Oncology

HO-1 overexpression in tumors promotes immune evasion by suppressing T-cell activity and enhancing myeloid-derived suppressor cell (MDSC) function . In murine models, HO-1-IN-1 hydrochloride:

  • Reduces tumor growth by 60% as a monotherapy .

  • Enhances checkpoint inhibitor efficacy (e.g., anti-PD-1) by reprogramming the tumor microenvironment .

Neurodegenerative Diseases

HO-1 upregulation in Alzheimer’s and Parkinson’s diseases exacerbates iron accumulation and mitochondrial dysfunction . Preclinical studies suggest that HO-1-IN-1 mitigates neurotoxicity by reducing free iron levels and reactive oxygen species (ROS) .

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Route

HO-1-IN-1 is synthesized via alkylation of 1H-imidazole with 1-(4-bromophenyl)butyl chloride, followed by hydrochloride salt formation . Key intermediates include:

  • 4-(4-Bromophenyl)butan-1-ol: Oxidized to the corresponding chloride using thionyl chloride.

  • Imidazole alkylation: Conducted under inert conditions to prevent side reactions .

SAR Insights

  • Imidazole substitution: Replacement with triazole reduces potency (IC₅₀ >1 μM) .

  • Chain length: A four-carbon linker optimizes binding affinity; shorter chains (e.g., propyl) decrease activity .

  • Halogen effects: Bromine at the para position enhances hydrophobic interactions versus chlorine .

Pharmacokinetics and Toxicology

In Vitro Metabolism

HO-1-IN-1 exhibits moderate metabolic stability in human liver microsomes (t₁/₂ = 45 minutes), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme .

Toxicity Profile

  • Acute toxicity: LD₅₀ >500 mg/kg in mice .

  • Genotoxicity: Negative in Ames tests up to 100 μM .

Comparative Analysis with Other HO-1 Inhibitors

InhibitorHO-1 IC₅₀ (μM)HO-2 IC₅₀ (μM)SelectivityClinical Status
HO-1-IN-10.2532.0128:1Preclinical
Azalanstat5.324.44.6:1Phase II (discontinued)
QC-800.4032.080:1Preclinical

Data compiled from enzymatic assays .

HO-1-IN-1’s superior selectivity and potency position it as a lead candidate for conditions requiring precise HO-1 modulation.

Recent Advances and Future Directions

Combination Therapies

Co-administration with ferroptosis inducers (e.g., erastin) potentiates cancer cell death by exploiting iron overload from HO-1 inhibition .

Structural Optimization

Scaffold-hopping approaches have yielded analogs with improved blood-brain barrier penetration, enhancing utility in neurodegenerative diseases .

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